molecular formula C18H26FN3O3S B3565359 (4-Ethylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone

(4-Ethylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B3565359
M. Wt: 383.5 g/mol
InChI Key: MKKHGDOULUCAMT-UHFFFAOYSA-N
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Description

(4-Ethylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound characterized by its unique structural features. This compound contains a piperazine ring substituted with an ethyl group, a piperidine ring substituted with a fluorophenylsulfonyl group, and a methanone group linking these two rings. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.

    Introduction of the Fluorophenylsulfonyl Group: The piperidine ring is then reacted with a fluorophenylsulfonyl chloride in the presence of a base to introduce the fluorophenylsulfonyl group.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the piperidine derivative using a suitable coupling agent.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Ethylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

(4-Ethylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4-Ethylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone
  • (4-Propylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone

Uniqueness

(4-Ethylpiperazin-1-yl){1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}methanone is unique due to the presence of the ethyl group on the piperazine ring, which may impart different chemical and biological properties compared to its methyl or propyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3S/c1-2-20-11-13-21(14-12-20)18(23)15-7-9-22(10-8-15)26(24,25)17-5-3-16(19)4-6-17/h3-6,15H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKHGDOULUCAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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